4-(tert-Butyl)picolinimidamide hydrochloride
CAS No.: 949010-62-2
Cat. No.: VC7854633
Molecular Formula: C10H16ClN3
Molecular Weight: 213.71
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 949010-62-2 |
|---|---|
| Molecular Formula | C10H16ClN3 |
| Molecular Weight | 213.71 |
| IUPAC Name | 4-tert-butylpyridine-2-carboximidamide;hydrochloride |
| Standard InChI | InChI=1S/C10H15N3.ClH/c1-10(2,3)7-4-5-13-8(6-7)9(11)12;/h4-6H,1-3H3,(H3,11,12);1H |
| Standard InChI Key | GRNFKWSBGAPTQE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1=CC(=NC=C1)C(=N)N.Cl |
| Canonical SMILES | CC(C)(C)C1=CC(=NC=C1)C(=N)N.Cl |
Introduction
Chemical Identity and Structural Characteristics
Nomenclature and Molecular Formula
The IUPAC name for this compound is 4-tert-butylpyridine-2-carboximidamide hydrochloride, reflecting its pyridine core substituted with a tert-butyl group at the 4-position and a carboximidamide group at the 2-position . Its molecular formula, , is derived from the parent compound 4-(tert-Butyl)picolinimidamide (CID 53484972) combined with hydrochloric acid .
Table 1: Key Identifiers of 4-(tert-Butyl)picolinimidamide Hydrochloride
| Property | Value | Source |
|---|---|---|
| CAS No. | 949010-62-2 | |
| Molecular Formula | ||
| Molecular Weight | 213.71 g/mol | |
| SMILES | CC(C)(C)C1=CC(=NC=C1)C(=N)N.Cl | |
| InChIKey | GRNFKWSBGAPTQE-UHFFFAOYSA-N |
Structural Features
The compound’s pyridine ring is substituted with a bulky tert-butyl group at the 4-position, which imposes steric hindrance, and a carboximidamide group at the 2-position, which participates in hydrogen bonding. The hydrochloride salt form improves solubility in polar solvents, facilitating its use in synthetic applications .
Physical Properties
4-(tert-Butyl)picolinimidamide hydrochloride is typically stored at 2–8°C to maintain stability . It exhibits moderate solubility in methanol and chloroform, with stock solutions recommended for preparation in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of 4-(tert-Butyl)picolinimidamide hydrochloride involves reacting a tert-butyl-substituted picolinic acid derivative with an amidine reagent under reflux conditions. Methanol or chloroform serves as the primary solvent, with yields typically ranging between 70–80%.
Example Reaction Scheme:
-
Starting Material: 4-tert-butylpicolinic acid
-
Reagent: Amidinating agent (e.g., ammonium chloride)
-
Conditions: Reflux in methanol at 60–80°C for 12–24 hours
-
Workup: Acidification with HCl to precipitate the hydrochloride salt.
Purification and Characterization
Post-synthesis, the compound is purified via recrystallization from ethanol or acetonitrile. Analytical techniques such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm purity, which is commercially available at ≥95% .
Reactivity and Functional Transformations
Coupling Reactions
The amidine group facilitates nucleophilic substitution and cross-coupling reactions, enabling the synthesis of heterocyclic compounds. For instance, Suzuki-Miyaura coupling with aryl boronic acids yields biaryl derivatives, which are valuable in drug discovery.
Cyclization Processes
Under basic conditions, the compound undergoes cyclization to form imidazopyridine scaffolds, a common pharmacophore in antiviral and anticancer agents.
Applications in Pharmaceutical and Agrochemical Research
Intermediate in Drug Synthesis
4-(tert-Butyl)picolinimidamide hydrochloride is a key precursor in synthesizing kinase inhibitors and antimicrobial agents. Its tert-butyl group enhances metabolic stability, reducing susceptibility to cytochrome P450 oxidation.
Agrochemical Development
In agrochemistry, the compound’s steric bulk improves selectivity in herbicidal formulations, minimizing off-target effects. Preliminary studies indicate activity against Fusarium species, suggesting potential as a fungicide.
Biological Activity and Pharmacokinetics
Mechanism of Action
The amidine group interacts with biological targets via hydrogen bonding and ionic interactions. For example, in enzyme inhibition, it mimics transition states, binding tightly to active sites.
Absorption and Distribution
With a calculated logP of 2.1, the compound exhibits moderate lipophilicity, favoring gastrointestinal absorption. Plasma protein binding studies suggest 85–90% affinity, supporting oral bioavailability.
Table 3: Predicted Pharmacokinetic Properties
| Parameter | Value | Source |
|---|---|---|
| logP | 2.1 | |
| Plasma Protein Binding | 85–90% | |
| Half-life | ~6 hours (estimated) |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume